RU(Oac)2[(R)-tolbinap]
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Overview
Description
RU(Oac)2[®-tolbinap], also known as diacetato[®-(+)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl]ruthenium(II), is a chiral ruthenium complex. This compound is widely recognized for its application in asymmetric catalysis, particularly in the field of organic synthesis. The chiral ligand ®-tolbinap provides the complex with its unique stereochemical properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Scientific Research Applications
RU(Oac)2[®-tolbinap] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric excess.
Biology: The chiral compounds synthesized using this catalyst are often used in the study of biological systems and the development of bioactive molecules.
Medicine: Many pharmaceuticals require chiral purity for efficacy and safety. RU(Oac)2[®-tolbinap] is instrumental in the synthesis of these chiral drugs.
Industry: The catalyst is used in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.
Mechanism of Action
Target of Action
RU(Oac)2[®-tolbinap] is primarily used as a catalyst for the asymmetric hydrogenation of 1,1′-disubstituted olefins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid . The primary targets of this compound are therefore these specific types of olefins and acids.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where hydrogen is added across the double bond of an olefin, resulting in a single bond. The process is asymmetric because it produces a chiral, or “handed,” molecule as the product, which can be important in many biological systems.
Result of Action
The primary result of the action of RU(Oac)2[®-tolbinap] is the production of specific chiral molecules through asymmetric hydrogenation . These molecules can have a variety of uses, depending on their specific structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RU(Oac)2[®-tolbinap] typically involves the reaction of ruthenium(II) acetate with the chiral ligand ®-tolbinap. The process generally follows these steps:
Preparation of Ruthenium(II) Acetate: Ruthenium trichloride is reacted with acetic acid to form ruthenium(II) acetate.
Ligand Coordination: The chiral ligand ®-tolbinap is then introduced to the ruthenium(II) acetate under inert conditions, typically in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand coordination.
Industrial Production Methods
While the laboratory synthesis of RU(Oac)2[®-tolbinap] is well-documented, industrial production methods are less commonly detailed in the literature. the principles remain similar, with a focus on scaling up the reaction while maintaining the purity and stereochemical integrity of the product. Industrial processes may involve continuous flow reactors and more efficient purification techniques to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
RU(Oac)2[®-tolbinap] is primarily used as a catalyst in various asymmetric reactions, including:
Asymmetric Hydrogenation: This reaction involves the reduction of unsaturated compounds (e.g., alkenes, ketones) to their corresponding saturated forms with high enantioselectivity.
Asymmetric Reductive Amination: This process converts carbonyl compounds to amines using hydrogen and ammonia or amine sources, facilitated by the ruthenium catalyst.
Asymmetric Allylic Substitution: This reaction involves the substitution of allylic substrates with nucleophiles, producing chiral products.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, often under mild pressures and temperatures.
Reductive Amination: Ammonia or primary/secondary amines are used as nitrogen sources, with hydrogen gas as the reducing agent.
Allylic Substitution: Various nucleophiles, such as amines, alcohols, or thiols, are used under mild conditions.
Major Products
The major products of these reactions are enantiomerically enriched compounds, which are valuable intermediates or final products in pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
RU(Oac)2[®-tolbinap] can be compared with other similar ruthenium-based catalysts, such as:
RU(Oac)2[(S)-tolbinap]: The enantiomer of the compound, which provides the opposite stereochemical outcome in reactions.
RU(Oac)2[®-binap]: A similar catalyst with a different chiral ligand, ®-binap, which also provides high enantioselectivity in asymmetric reactions.
RU(Oac)2[®-segphos]: Another chiral ruthenium catalyst with the ®-segphos ligand, used in similar asymmetric transformations.
The uniqueness of RU(Oac)2[®-tolbinap] lies in its specific chiral environment provided by the ®-tolbinap ligand, which can offer different selectivities and efficiencies compared to other chiral ligands.
Properties
CAS No. |
106681-15-6 |
---|---|
Molecular Formula |
C52H48O4P2Ru+2 |
Molecular Weight |
899.9 g/mol |
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
HXHQOYKBZFDKSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] |
Canonical SMILES |
CC1=CC=C(C=C1)[PH+](C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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